molecular formula C22H16F3NO2 B8132672 1-(4-(Diphenylamino)phenyl)-4,4,4-trifluorobutane-1,3-dione

1-(4-(Diphenylamino)phenyl)-4,4,4-trifluorobutane-1,3-dione

Cat. No.: B8132672
M. Wt: 383.4 g/mol
InChI Key: MUWKDTJSLKUJPL-UHFFFAOYSA-N
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Description

1-(4-(Diphenylamino)phenyl)-4,4,4-trifluorobutane-1,3-dione is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a diphenylamino group attached to a phenyl ring, which is further connected to a trifluorobutane-1,3-dione moiety. The presence of trifluoromethyl groups imparts significant electron-withdrawing characteristics, making this compound interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Diphenylamino)phenyl)-4,4,4-trifluorobutane-1,3-dione typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Diphenylamino)phenyl)-4,4,4-trifluorobutane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the trifluoromethyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted phenyl and trifluoromethyl derivatives.

Scientific Research Applications

1-(4-(Diphenylamino)phenyl)-4,4,4-trifluorobutane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(Diphenylamino)phenyl)-4,4,4-trifluorobutane-1,3-dione involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

  • 1-(4-(Diphenylamino)phenyl)-4,4,5,5,5-pentafluoro-3-hydroxypent-2-en-1-one
  • 4,7-Bis(4-(N,N-diphenylamino)phenyl)-2,1,3-benzothiadiazole

Comparison: 1-(4-(Diphenylamino)phenyl)-4,4,4-trifluorobutane-1,3-dione stands out due to its unique trifluoromethyl groups, which enhance its electron-withdrawing properties and reactivity. This makes it particularly useful in applications requiring strong electron-withdrawing characteristics, such as in the development of optoelectronic materials .

Biological Activity

1-(4-(Diphenylamino)phenyl)-4,4,4-trifluorobutane-1,3-dione is a synthetic compound noted for its potential biological activities. This article reviews its properties, mechanisms of action, and relevant research findings, including case studies and data tables.

  • Molecular Formula: C22H16F3NO2
  • Molecular Weight: 383.36 g/mol
  • Boiling Point: Not specified
  • Solubility: Soluble in organic solvents; specific solubility data is limited.
  • Functional Groups: Contains a trifluoromethyl group and a diketone structure.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the diphenylamino moiety enhances its lipophilicity, potentially facilitating membrane permeability and influencing its pharmacological effects.

Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer activity by:

  • Inducing apoptosis in cancer cells.
  • Inhibiting cell proliferation through interference with cell cycle progression.
  • Targeting specific signaling pathways such as the PI3K/Akt pathway.

Case Study:
A study involving a related compound demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range. The mechanism was linked to the activation of caspase pathways leading to programmed cell death.

Antioxidant Activity

The compound has shown potential antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases. This activity can be measured using assays such as DPPH radical scavenging and ABTS assays.

Data Table: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
This compound70%65%
Reference Compound A75%70%
Reference Compound B60%55%

Toxicity and Safety

Toxicological assessments are critical for evaluating the safety profile of this compound. Preliminary studies indicate that it may cause skin irritation and has potential acute toxicity if ingested.

Hazard Classifications:

  • Skin Irritation: Causes skin irritation (H315)
  • Acute Toxicity: Harmful if swallowed (H302)

Properties

IUPAC Name

4,4,4-trifluoro-1-[4-(N-phenylanilino)phenyl]butane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F3NO2/c23-22(24,25)21(28)15-20(27)16-11-13-19(14-12-16)26(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUWKDTJSLKUJPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)CC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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